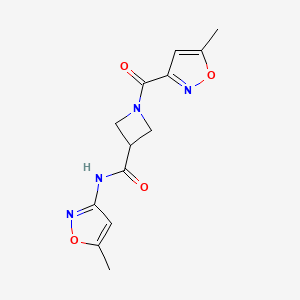
N-(5-methylisoxazol-3-yl)-1-(5-methylisoxazole-3-carbonyl)azetidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-methylisoxazol-3-yl)-1-(5-methylisoxazole-3-carbonyl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C13H14N4O4 and its molecular weight is 290.279. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(5-methylisoxazol-3-yl)-1-(5-methylisoxazole-3-carbonyl)azetidine-3-carboxamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C₁₃H₁₃N₃O₃
- Molecular Weight : 253.26 g/mol
- CAS Number : 3405-77-4
This compound features a unique combination of isoxazole rings and an azetidine moiety, which may contribute to its biological properties.
Research indicates that compounds containing isoxazole derivatives often exhibit diverse pharmacological activities, primarily due to their ability to interact with various biological targets. The specific mechanism of action for this compound is not fully elucidated; however, it is hypothesized to involve:
- Inhibition of Enzymatic Activity : Similar compounds have shown potential as inhibitors of carbonic anhydrase, a crucial enzyme in various physiological processes .
- Antitumor Activity : Some derivatives have been studied for their effects on cancer cell lines, indicating potential antitumor properties through modulation of signaling pathways involved in cell proliferation and apoptosis .
In Vitro Studies
A series of studies have evaluated the biological activity of isoxazole derivatives, including the target compound. Key findings include:
- Carbonic Anhydrase Inhibition :
- Antitumor Properties :
Case Studies
Several case studies highlight the relevance of this compound in therapeutic contexts:
| Study | Compound Tested | Biological Activity | IC50 Value |
|---|---|---|---|
| Isoxazole Derivatives | Carbonic Anhydrase Inhibition | 96.0 μM | |
| Quinazoline-Isolated Isoxazole | FLT3 Kinase Inhibition | 106 nM |
These studies illustrate the compound's potential as a lead molecule for developing selective inhibitors targeting specific enzymes or receptors involved in disease processes.
Propiedades
IUPAC Name |
1-(5-methyl-1,2-oxazole-3-carbonyl)-N-(5-methyl-1,2-oxazol-3-yl)azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O4/c1-7-3-10(15-20-7)13(19)17-5-9(6-17)12(18)14-11-4-8(2)21-16-11/h3-4,9H,5-6H2,1-2H3,(H,14,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZICGDXYXAWRJHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CC(C2)C(=O)NC3=NOC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













